molecular formula C17H20N4O2 B13390252 Olanzapine Lactam Impurity

Olanzapine Lactam Impurity

Cat. No.: B13390252
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olanzapine Lactam Impurity is a degradation product of the antipsychotic drug Olanzapine. This compound is formed through oxidative degradation and is often found in commercial preparations of Olanzapine .

Chemical Reactions Analysis

Olanzapine Lactam Impurity undergoes various chemical reactions, including:

    Oxidation: The primary reaction leading to its formation. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Can be reduced back to Olanzapine under specific conditions.

    Substitution: Reacts with nucleophiles to form substituted products.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include ketothiolactam and other oxidative degradation products .

Scientific Research Applications

Olanzapine Lactam Impurity is primarily used in pharmaceutical research. Its applications include:

Comparison with Similar Compounds

Olanzapine Lactam Impurity can be compared with other impurities of Olanzapine, such as:

This compound is unique due to its specific formation pathway involving the oxidation and ring-opening of the thiophene ring .

Properties

IUPAC Name

3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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